molecular formula C14H14ClFN4O B2929033 2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380145-70-8

2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2929033
CAS No.: 2380145-70-8
M. Wt: 308.74
InChI Key: GGPTVSUKKBWEPO-UHFFFAOYSA-N
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Description

2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and an ether linkage to a piperidine ring, which is further substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the chloropyridine group and the fluoropyrimidine moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) or other polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit the synthesis of specific proteins by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom and the ether linkage to the piperidine ring distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c15-12-2-1-5-17-13(12)20-6-3-11(4-7-20)21-14-18-8-10(16)9-19-14/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPTVSUKKBWEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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